molecular formula C13H15FN2O5S B1439400 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid CAS No. 1053994-99-2

3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Cat. No. B1439400
CAS RN: 1053994-99-2
M. Wt: 330.33 g/mol
InChI Key: RNCUIJZVSSVPQR-UHFFFAOYSA-N
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Description

3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid (AFBA) is an organic compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and ethanol. AFBA is a versatile compound that is used in a number of synthetic processes and is also used in scientific research.

Scientific Research Applications

Synthesis and Impurities in Proton Pump Inhibitors

The novel synthesis methods and identification of pharmaceutical impurities of proton pump inhibitors, including omeprazole, have been extensively studied. Omeprazole, a compound with a different chemical structure but similar sulfonamide functionality, demonstrates the relevance of sulfonamide groups in drug development and the importance of identifying impurities during synthesis. This research provides insights into the development of proton pump inhibitors and highlights the significance of novel synthesis processes and impurity identification in pharmaceutical research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant Capacity and Reaction Pathways

The study of antioxidant capacity, particularly through ABTS/PP decolorization assays, sheds light on the reaction pathways of various antioxidants, which can form coupling adducts with ABTS•+. This research is crucial for understanding how different compounds, including those with sulfonyl groups similar to 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid, interact as antioxidants. It provides a foundation for evaluating the antioxidant potential of new compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Sulfonamide Applications in Drug Development

A review of patents related to sulfonamide compounds, including their application in various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlights the versatility and significance of the sulfonamide group in drug development. This research underscores the ongoing need for novel sulfonamide compounds with improved selectivity and potency for treating various conditions (Carta, Scozzafava, & Supuran, 2012).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental degradation of polyfluoroalkyl chemicals, including those with sulfonyl functionalities, has been comprehensively reviewed. This research is critical for understanding the fate of these persistent chemicals in the environment and their potential transformation into perfluorinated acids. It highlights the importance of studying degradation pathways and the need for effective strategies to mitigate environmental contamination (Liu & Mejia Avendaño, 2013).

Bioaccumulation and Toxicity of PFAS

Investigations into the bioaccumulation and toxicity of per- and polyfluoroalkyl substances (PFAS), including those related to sulfonyl-containing compounds, provide valuable information on the environmental and health impacts of these chemicals. The research discusses the mechanisms of bioaccumulation and the toxicological profiles of PFAS, contributing to the understanding of their persistence and effects on living organisms (Conder et al., 2008).

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O5S/c1-9(17)15-4-6-16(7-5-15)22(20,21)12-8-10(13(18)19)2-3-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCUIJZVSSVPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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